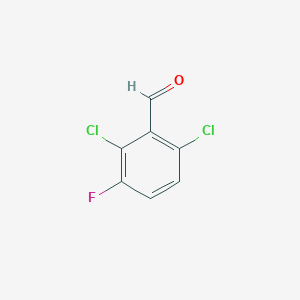

2,6-Dichloro-3-fluorobenzaldehyde

Übersicht

Beschreibung

2,6-Dichloro-3-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Cl2FO and a molecular weight of 193. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzaldehyde ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2,6-Dichloro-3-fluorobenzaldehyde involves the Grignard reaction. The process starts with 1,3-dichloro-2-fluoro-5-iodobenzene as the raw material. Under low-temperature conditions, a Grignard reagent is prepared by reacting 2,6-dichloro-4-fluoroiodobenzene with isopropyl magnesium chloride. This Grignard reagent then undergoes a formylation reaction with N,N-dimethylformamide, followed by hydrolysis with dilute hydrochloric acid to yield the crude product. The final product is obtained after purification .

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with stable reaction conditions and simple operations to ensure cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-3-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: 2,6-Dichloro-3-fluorobenzoic acid.

Reduction: 2,6-Dichloro-3-fluorobenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 2,6-dichloro-3-fluorobenzaldehyde serves as a precursor in the synthesis of various antimicrobial agents. For instance, it has been utilized in the development of piperidine-based thiosemicarbazones, which have shown promising inhibitory activity against the dihydrofolate reductase (DHFR) enzyme—a target in cancer and tuberculosis therapies .

Synthesis of Novel Compounds

The compound is also employed in synthesizing other biologically active molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives that exhibit various biological activities.

Agrochemical Applications

Herbicide Development

this compound is noted for its role as an intermediate in the production of herbicides. Specifically, it can be converted into 2,6-dichloro-3-fluorobenzonitrile, which has demonstrated effective weed control in crops like wheat . This transformation highlights its utility in agricultural chemistry, where selective herbicides are crucial for crop protection.

Material Science

Building Block for Organic Synthesis

In material science, this compound acts as a versatile building block for synthesizing complex organic materials. Its structure facilitates reactions that lead to polymers and other materials with desired properties. For example, its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

Case Studies and Data Tables

To provide a clearer understanding of the applications of this compound, the following data table summarizes key studies and findings related to its applications:

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-3-fluorobenzaldehyde involves its interaction with specific molecular targets. In the context of Alzheimer’s disease research, it is believed to modulate pathways associated with cognitive function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may influence neurotransmitter systems and reduce oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,6-Difluorobenzaldehyde

- 3,5-Difluorobenzaldehyde

- 2,3-Difluorobenzaldehyde

Uniqueness

2,6-Dichloro-3-fluorobenzaldehyde is unique due to the specific positioning of chlorine and fluorine atoms on the benzaldehyde ring. This unique arrangement imparts distinct chemical properties, making it particularly useful in synthesizing specific pharmaceuticals and agrochemicals. Compared to its analogs, it offers different reactivity patterns and biological activities .

Biologische Aktivität

2,6-Dichloro-3-fluorobenzaldehyde (DCFB) is a compound of increasing interest in the field of medicinal chemistry and cancer research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C7H3Cl2F O

- CAS Number : 178813-77-9

- Molecular Weight : 193.01 g/mol

- Purity : 97% .

Research indicates that DCFB may influence various biological pathways, particularly in cancer cell lines. The compound has been noted for its role in modulating kinase activity, specifically NUAK1 kinase, which is implicated in tumor invasion and survival. This modulation can prevent apoptosis in cancer cells, allowing them to proliferate despite the presence of death signals .

Key Findings:

- NUAK1 Kinase Inhibition : DCFB has been associated with inhibiting the growth and metastasis of malignant tumors by affecting NUAK1 kinase activity. This was evidenced in studies involving non-small cell lung cancer and colorectal cancer models where DCFB inhibited tumor cell invasion through Matrigel .

In Vitro Studies

In vitro assays have demonstrated the cytotoxic effects of DCFB on various cancer cell lines. The compound's antiproliferative activity was evaluated using MTT assays, revealing significant inhibition of cell growth at specific concentrations.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DCFB | MDA-MB-231 (breast cancer) | 15.4 ± 0.5 |

| DCFB | HepG2 (liver cancer) | 18.7 ± 0.3 |

These results indicate that DCFB exhibits promising anticancer properties, particularly against breast and liver cancer cell lines .

In Vivo Studies

In vivo studies have further supported the compound's potential as an anticancer agent. Animal models treated with DCFB showed reduced tumor sizes compared to control groups, suggesting its efficacy in a living organism context.

Case Studies

- Colorectal Cancer : A study demonstrated that DCFB significantly reduced tumor growth in mouse models of colorectal cancer by inhibiting NUAK1-mediated pathways .

- Breast Cancer : Another investigation highlighted the effectiveness of DCFB against MDA-MB-231 cells, with IC50 values indicating substantial cytotoxicity .

Eigenschaften

IUPAC Name |

2,6-dichloro-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSFEXQUIFNMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596737 | |

| Record name | 2,6-Dichloro-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178813-77-9 | |

| Record name | 2,6-Dichloro-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.